molecular formula C20H25ClO2 B1668088 Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, 3-chloro-4-phenyl-2-butenyl ester CAS No. 28288-05-3

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, 3-chloro-4-phenyl-2-butenyl ester

Cat. No. B1668088
CAS RN: 28288-05-3
M. Wt: 332.9 g/mol
InChI Key: MKFDPPVZZSGKLC-YBEGLDIGSA-N
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Description

Butathrin is a biochemical.

Scientific Research Applications

Insecticidal Properties

Cyclopropanecarboxylic acid derivatives, including variants like the 2,2-dimethyl-3-(2-methyl-1-propenyl) ester, have been extensively studied for their insecticidal properties. For instance, esters of 2,2-dimethyl-3-(2,2-dichlorovinyl)-cyclopropanecarboxylic acid with specific alcohols show significant insecticidal activity, surpassing that of the related 3-isobutenyl compounds (Burt et al., 1974). Further research has highlighted the synthesis of various cyclopropanecarboxylic acids and their allethrolone esters, which also demonstrate insecticidal activity (Matsui et al., 1962).

Synthesis and Chemical Properties

Crystallography and Molecular Structure

Crystallographic studies of cyclopropanecarboxylic acid derivatives have also been conducted. These studies are crucial in understanding the molecular structure and properties of these compounds. For example, the crystal structure of a compound synthesized from 3-[(E)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropanecarboxylic acid was determined to analyze its molecular conformation (Yan et al., 2007).

Biological and Herbicidal Activity

These compounds have also been evaluated for their biological activities, including herbicidal and fungicidal properties. Research has shown that certain derivatives exhibit significant herbicidal and fungicidal activities, underscoring their potential in agricultural applications (Tian et al., 2009).

properties

CAS RN

28288-05-3

Product Name

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, 3-chloro-4-phenyl-2-butenyl ester

Molecular Formula

C20H25ClO2

Molecular Weight

332.9 g/mol

IUPAC Name

[(Z)-3-chloro-4-phenylbut-2-enyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C20H25ClO2/c1-14(2)12-17-18(20(17,3)4)19(22)23-11-10-16(21)13-15-8-6-5-7-9-15/h5-10,12,17-18H,11,13H2,1-4H3/b16-10-

InChI Key

MKFDPPVZZSGKLC-YBEGLDIGSA-N

Isomeric SMILES

CC(=CC1C(C1(C)C)C(=O)OC/C=C(/CC2=CC=CC=C2)\Cl)C

SMILES

CC(=CC1C(C1(C)C)C(=O)OCC=C(CC2=CC=CC=C2)Cl)C

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC=C(CC2=CC=CC=C2)Cl)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Butathrin;  ABG 6070;  ABG6070;  ABG-6070

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, 3-chloro-4-phenyl-2-butenyl ester
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Reactant of Route 2
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, 3-chloro-4-phenyl-2-butenyl ester
Reactant of Route 3
Reactant of Route 3
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, 3-chloro-4-phenyl-2-butenyl ester
Reactant of Route 4
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, 3-chloro-4-phenyl-2-butenyl ester
Reactant of Route 5
Reactant of Route 5
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, 3-chloro-4-phenyl-2-butenyl ester
Reactant of Route 6
Reactant of Route 6
Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-, 3-chloro-4-phenyl-2-butenyl ester

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